1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 862821-16-7
VCID: VC2037322
InChI: InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
SMILES: COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

CAS No.: 862821-16-7

Cat. No.: VC2037322

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid - 862821-16-7

Specification

CAS No. 862821-16-7
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Standard InChI Key FELRPROQUKLRFC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC

Introduction

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a cyclopropane ring substituted with a carboxylic acid group and a 3,4-dimethoxyphenyl moiety, contributing to its unique chemical properties and biological activities .

Synthesis and Chemical Reactions

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid can be achieved through various methods involving cyclopropanation reactions and functionalization of the aromatic ring. A common approach includes using 3,4-dimethoxyphenylboronic acid in a Suzuki coupling reaction to introduce the phenyl group into the cyclopropane framework.

Synthesis Steps:

  • Formation of Cyclopropanecarboxylic Acid Intermediate: This involves creating a cyclopropane ring with a carboxylic acid group.

  • Introduction of the Phenyl Group: Utilizing Suzuki coupling with 3,4-dimethoxyphenylboronic acid to attach the phenyl moiety to the cyclopropane ring.

Reactivity Features:

  • Electron-Donating Groups: Methoxy groups stabilize positive charges formed during electrophilic reactions.

  • Cyclopropane Ring: Known for its strain and reactivity compared to larger cyclic systems.

Biological Activities and Potential Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory or analgesic properties due to their interaction with specific targets in pain pathways. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Potential Therapeutic Areas:

  • Pain Management: Derivatives may interact with pain pathways to provide analgesic effects.

  • Inflammation: Potential anti-inflammatory properties could be beneficial in treating inflammatory conditions.

Synthesis Overview

StepDescription
1Formation of cyclopropanecarboxylic acid intermediate
2Introduction of the phenyl group via Suzuki coupling

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